

Technical Guide: FTIR Characterization of 1-(Indolin-7-yl)ethanone

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Compound of Interest

Compound Name: 1-(Indolin-7-yl)ethanone

CAS No.: 104019-19-4

Cat. No.: B033993

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Executive Summary & Structural Logic

Target Molecule: **1-(Indolin-7-yl)ethanone** CAS Registry Number: 104019-19-4 (Reference derivative class) Molecular Formula:

The structural integrity of **1-(Indolin-7-yl)ethanone** hinges on the specific regiochemistry of the acetyl group. Unlike the more common N-acetylindoline (1-acetylindoline), where the acetyl group is attached to the nitrogen, this molecule features a C7-substitution on the benzene ring of the indoline core.

Critical Spectroscopic Consequence: The C7 position is ortho to the indoline nitrogen (N1). This proximity facilitates a stable Intramolecular Hydrogen Bond (IMHB) between the amine hydrogen (

) and the carbonyl oxygen (

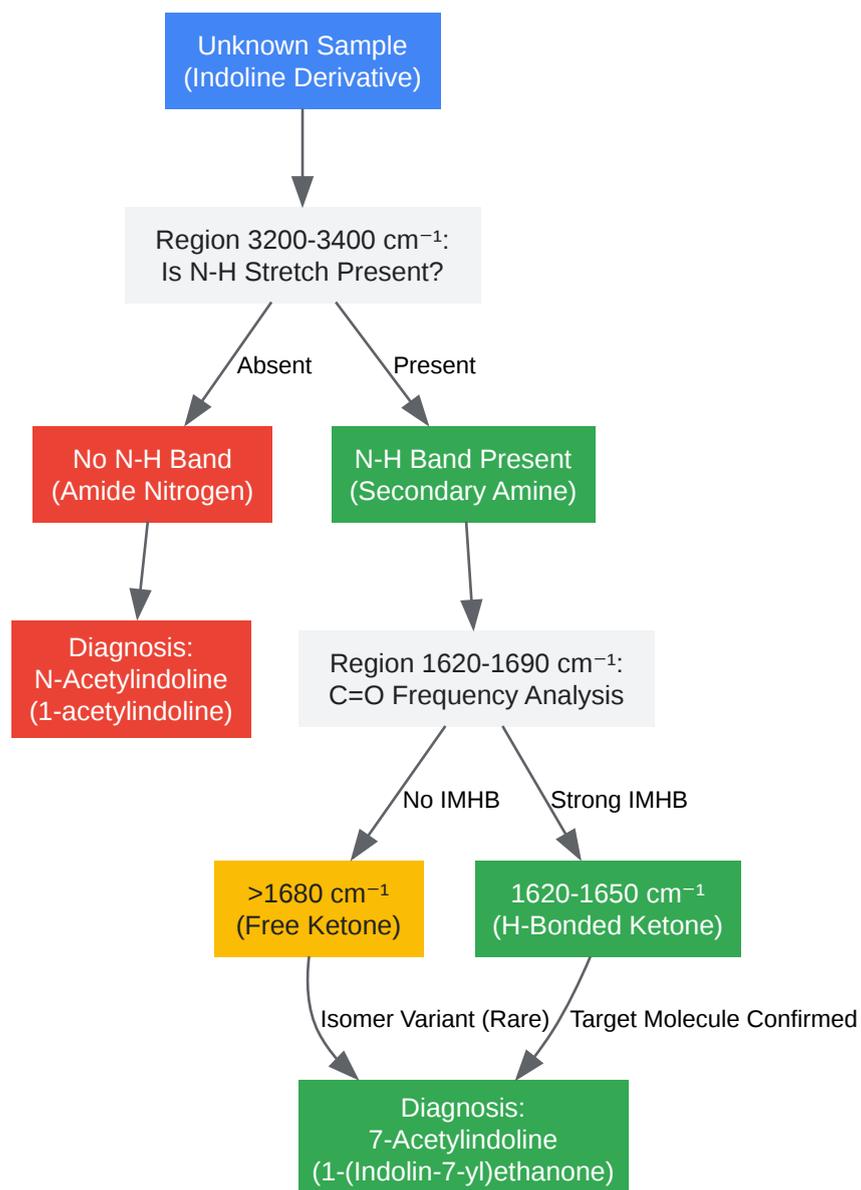
). This interaction creates a distinct spectral signature compared to non-chelated isomers, characterized by significant redshifts in both the

and

stretching frequencies.

Structural Visualization & Logic Path

The following diagram illustrates the decision logic for confirming the C7-isomer over the N-acetyl isomer using FTIR data.



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Caption: Logic flow for distinguishing **1-(Indolin-7-yl)ethanone** (Target) from its N-acetyl isomer based on IMHB spectral shifts.

Experimental Protocol: Signal Acquisition

To resolve the subtle shifts caused by intramolecular hydrogen bonding, precise sample preparation is required.

A. Sample Preparation[1][2]

- Preferred Method: Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.
 - Reasoning: ATR minimizes sample thickness variation and avoids the moisture interference common in KBr pellets, which can obscure the critical N-H region.
 - Protocol: Place ~5 mg of solid sample on the crystal. Apply high pressure (clamp) to ensure intimate contact.
- Alternative (High Resolution): KBr Pellet.
 - Reasoning: If the N-H band is weak or broad, transmission mode through KBr can provide better signal-to-noise ratio for the H-bond region.
 - Protocol: Mix sample with spectroscopic grade KBr (1:100 ratio). Press at 10 tons for 2 minutes to form a transparent disc.

B. Instrument Parameters

- Resolution: 4 cm^{-1} (Standard) or 2 cm^{-1} (High Res for fingerprinting).
- Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to average out noise.
- Range: $4000\text{--}600\text{ cm}^{-1}$.
- Background: Air background (ATR) or pure KBr pellet (Transmission) collected immediately prior to analysis.

Spectral Analysis & Assignment

The FTIR spectrum of **1-(Indolin-7-yl)ethanone** is defined by three primary zones.

Zone 1: High Frequency ($3500\text{ -- }2800\text{ cm}^{-1}$)

This region contains the hydrogen stretching vibrations.

Frequency (cm ⁻¹)	Assignment	Vibrational Mode	Technical Insight
3350 – 3200	N-H Stretch		Diagnostic: Broadened and red-shifted due to intramolecular H-bonding with the C7-acetyl oxygen. A free secondary amine typically appears sharp at ~3400 cm ⁻¹ .
3050 – 3000	Ar-H Stretch		Weak, sharp bands characteristic of the aromatic benzene ring.
2980 – 2850	Alk-H Stretch		Multiple bands arising from the indoline ring methylene () groups (C2/C3) and the acetyl methyl () group.

Zone 2: The Double Bond Region (1700 – 1500 cm⁻¹)

This is the most critical region for confirming the "ethanone" functionality and its electronic environment.

Frequency (cm ⁻¹)	Assignment	Vibrational Mode	Technical Insight
1660 – 1630	C=O Stretch		Diagnostic: The ketone carbonyl. Normal aromatic ketones appear at ~1680–1690 cm ⁻¹ . The observed redshift to <1660 cm ⁻¹ confirms the conjugation with the ring and the chelation (H-bond) with the N-H group.
1610 – 1580	C=C Stretch		Aromatic ring skeletal vibrations. Often appears as a doublet.
1550 – 1500	N-H Bend		"Scissoring" vibration of the secondary amine, often coupled with C-N stretching.

Zone 3: Fingerprint Region (1500 – 600 cm⁻¹)

Used for confirming the substitution pattern of the benzene ring.

Frequency (cm ⁻¹)	Assignment	Vibrational Mode	Technical Insight
1480 – 1450	CH ₂ /CH ₃ Def		Bending vibrations of the aliphatic portions (indoline ring and acetyl methyl).
1250 – 1200	C-N Stretch		Aromatic amine C-N stretch. Strong intensity.
780 – 740	OOP Bend		Diagnostic: Out-of-plane (OOP) bending. The 7-substituted indoline implies a 1,2,3-trisubstituted benzene pattern (relative to the benzene ring carbons). Look for strong bands in this range.

Interpretation & Troubleshooting

When analyzing the spectrum, researchers often encounter specific artifacts or degradation products.

A. Common Degradation: Oxidation to Indole

Indolines (dihydroindoles) are susceptible to oxidation, forming the fully aromatic indole system.

- Indicator: Appearance of a new

stretch around 1550-1600 cm⁻¹ distinct from the benzene ring, and changes in the N-H region (indole N-H is more acidic and sharp, ~3400 cm⁻¹ non-bonded).

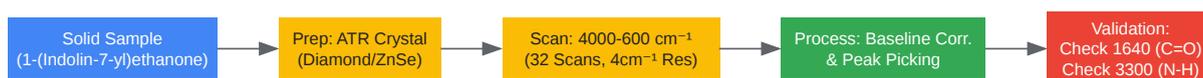
- Check: Verify the aliphatic C-H stretches (2980-2850 cm⁻¹). If these significantly decrease in intensity relative to aromatic C-H, oxidation to the indole has occurred (loss of sp³ carbons at

C2/C3).

B. Distinguishing Isomers

If the spectrum shows a C=O band at 1650 cm^{-1} but NO N-H stretch ($3200\text{-}3400\text{ cm}^{-1}$ is empty), the sample is likely 1-(Indolin-1-yl)ethanone (N-acetylindoline). In this isomer, the nitrogen is an amide, removing the N-H bond entirely.

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for FTIR data acquisition.

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